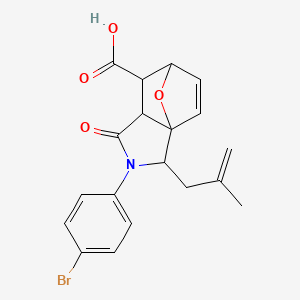![molecular formula C12H10ClN5O4 B11062183 1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B11062183.png)
1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a carboxamide group
Preparation Methods
The synthesis of 1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like bentonitic clay . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroanilino group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester: This compound also features a chloroanilino group and is used in similar applications.
1-(2-((2-CHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)-2-NAPHTHYL 2,4-DICHLOROBENZOATE: Another related compound with potential biological activity.
The uniqueness of 1-[2-(2-CHLOROANILINO)-2-OXOETHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H10ClN5O4 |
|---|---|
Molecular Weight |
323.69 g/mol |
IUPAC Name |
1-[2-(2-chloroanilino)-2-oxoethyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10ClN5O4/c13-7-3-1-2-4-8(7)15-10(19)6-17-5-9(18(21)22)11(16-17)12(14)20/h1-5H,6H2,(H2,14,20)(H,15,19) |
InChI Key |
FRJXUGGJGJPPRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=C(C(=N2)C(=O)N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B11062106.png)
![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-[[1-(hydroxymethyl)propyl]amino]-](/img/structure/B11062108.png)
![2,3-dicyano-9,9-dimethyl-N-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5,8-methanoquinoxaline-5(6H)-carboxamide](/img/structure/B11062113.png)
![2,4-dichloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11062120.png)
![3-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B11062128.png)
![1-(4-Propoxyphenyl)-3-(4-{[4-(trifluoromethoxy)phenyl]amino}piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11062129.png)
![Benzamide, 4-fluoro-N-[3-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-5-yl]-](/img/structure/B11062133.png)

![4,8-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]non-7-en-2-yn-4-ol](/img/structure/B11062156.png)
![1-{[Dibutyl(oxido)-lambda~6~-sulfanylidene]amino}anthracene-9,10-dione](/img/structure/B11062158.png)
![1,3,7-trimethyl-8-[4-methyl-2-(propan-2-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11062166.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11062172.png)
![Benzimidazo[1,2-a]quinoline-6-carbonitrile, 3-nitro-](/img/structure/B11062178.png)
![4-(4,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B11062187.png)
